4,4'-Dimethyl-trans-stilbene
Overview
Description
Mechanism of Action
4,4’-Dimethyl-trans-stilbene
, also known as (E)-1,2-DI-P-TOLYLETHENE or (E)-1,2-Bis(4-methylphenyl)ethene , is a synthetic analog of resveratrol . It’s a part of the stilbenes family, a class of plant polyphenols abundant in berries . Here’s an overview of its mechanism of action:
Target of Action
Similar compounds like resveratrol are known to interact with various molecular targets, including estrogen receptors .
Mode of Action
It’s known that stilbenes, in general, have demonstrated beneficial effects, including reductions of lipid accumulation, regulation of glucose homeostasis, inflammation alleviation, and modulation of gut microbiota .
Biochemical Pathways
Stilbenes affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota . They also have the ability to inhibit lipid peroxidation in unsaturated fatty acids .
Pharmacokinetics
Resveratrol, a related compound, is known to have low oral bioavailability in humans .
Result of Action
Similar compounds like resveratrol have shown potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particularly anti-obesity .
Action Environment
It’s known that the antioxidant activity of similar compounds like vitamin e is directly linked to its ability to inhibit the lipid peroxidation in unsaturated fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4'-Dimethyl-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base like sodium hydride can yield this compound.
Another method involves the McMurry coupling reaction, where two molecules of 4-methylbenzaldehyde are coupled in the presence of a titanium reagent, such as titanium tetrachloride and zinc, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig or McMurry reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,4'-Dimethyl-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the double bond can yield the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4,4’-dimethylbenzophenone or 4,4’-dimethylbenzoic acid.
Reduction: 1,2-bis(4-methylphenyl)ethane.
Substitution: Various halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
4,4'-Dimethyl-trans-stilbene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties.
Comparison with Similar Compounds
4,4'-Dimethyl-trans-stilbene can be compared with other stilbene derivatives, such as:
Stilbene: The parent compound, lacking the methyl groups.
4,4’-Dimethoxystilbene: Contains methoxy groups instead of methyl groups.
4,4’-Dihydroxystilbene: Contains hydroxyl groups instead of methyl groups.
The presence of methyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other stilbene derivatives.
Properties
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINZBJFIDFZQCB-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18869-29-9, 1588-49-4 | |
Record name | (E)-1,2-Bis(4-methylphenyl)ethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-DIMETHYLSTILBENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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